molecular formula C23H19N5O3 B2590311 N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide CAS No. 1396791-80-2

N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

Cat. No. B2590311
CAS RN: 1396791-80-2
M. Wt: 413.437
InChI Key: ZPMMCCUKZQQISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H19N5O3 and its molecular weight is 413.437. The purity is usually 95%.
BenchChem offers high-quality N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Research has demonstrated the synthesis and antibacterial activity of azetidinylquinolones, showing significant in vitro and in vivo antibacterial efficacy, particularly against tricyclic quinolone antibacterial agents. These compounds' structure-activity relationships indicate critical stereochemistry for enhanced activity (Frigola et al., 1995).
  • Another study on indolyl azetidinones highlighted their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and potentially lower ulcerogenic effects (Kalsi et al., 1990).

Antiparkinsonian Agents

  • Compounds incorporating azetidinonyl and thiazolidinonyl with quinazolinone derivatives were synthesized and tested for their antiparkinsonian activity. Among these, specific compounds showed promising results, suggesting potential therapeutic applications for Parkinson's disease (Kumar et al., 2012).

Pharmacological and Drug Development

  • A study on N-[11C]methylated quinoline-2-carboxamides investigated these compounds as potential radioligands for the visualization of peripheral benzodiazepine receptors, showing high specificity and suggesting usefulness in positron emission tomography (PET) imaging for various neurological and psychiatric disorders (Matarrese et al., 2001).

Anticancer Activity

  • The design and synthesis of 4-amino-N-(4-aminophenyl)benzamide analogs of quinoline-based SGI-1027 were explored for their inhibitors of DNA methylation, offering a foundation for the development of novel anticancer agents targeting DNA methyltransferases (Rilova et al., 2014).

properties

IUPAC Name

N-methyl-3-[5-[1-(quinoline-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-24-21(29)16-7-4-6-15(11-16)20-26-22(31-27-20)17-12-28(13-17)23(30)19-10-9-14-5-2-3-8-18(14)25-19/h2-11,17H,12-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMMCCUKZQQISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-3-(5-(1-(quinoline-2-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide

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